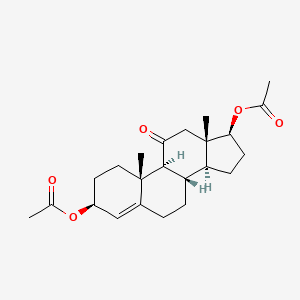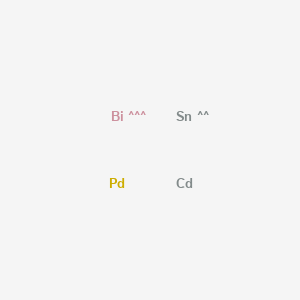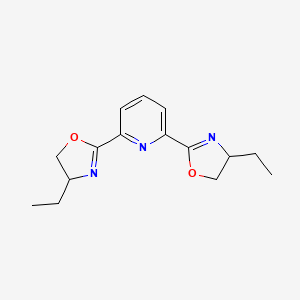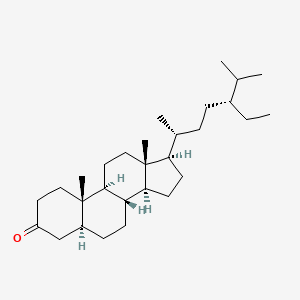
4-Androsten-3beta,17beta-diol-11-one diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Androsten-3beta,17beta-diol-11-one diacetate is a synthetic steroid compound with a molecular formula of C23H32O5. It is a derivative of androstenediol, a naturally occurring steroid hormone.
Méthodes De Préparation
The synthesis of 4-Androsten-3beta,17beta-diol-11-one diacetate involves several steps. One common method includes the acetylation of 4-androsten-3beta,17beta-diol-11-one. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3beta and 17beta positions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
4-Androsten-3beta,17beta-diol-11-one diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
4-Androsten-3beta,17beta-diol-11-one diacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a hormone analog. It is used in research to understand steroid hormone pathways and their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as a potential treatment for certain medical conditions.
Industry: The compound is used in the production of steroid-based pharmaceuticals and other related products.
Mécanisme D'action
The mechanism of action of 4-Androsten-3beta,17beta-diol-11-one diacetate involves its interaction with steroid hormone receptors. Upon entering the cell, the compound binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including modulation of protein synthesis, cell growth, and differentiation.
Comparaison Avec Des Composés Similaires
4-Androsten-3beta,17beta-diol-11-one diacetate can be compared with other similar compounds, such as:
4-Androsten-3beta,17beta-diol disulfate: This compound is a sulfated derivative of androstenediol and has different solubility and stability properties compared to the diacetate form.
4-Androsten-3beta,17beta-diol-11-one: This is the non-acetylated form of the compound and has different reactivity and biological activity.
The uniqueness of this compound lies in its acetylated form, which provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C23H32O5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-11-oxo-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-9-10-22(3)15(11-16)5-6-17-18-7-8-20(28-14(2)25)23(18,4)12-19(26)21(17)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20-,21+,22-,23-/m0/s1 |
Clé InChI |
JWWXCJWGGRXLPO-MTBWUKQNSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@@H]3[C@@H](CCC2=C1)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)OC(=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3C(CCC2=C1)C4CCC(C4(CC3=O)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)

![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)






